REACTION_SMILES
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[CH2:18]([Al+:19][CH2:20][CH:21]([CH3:22])[CH3:23])[CH:24]([CH3:25])[CH3:26].[CH3:39][c:40]1[cH:41][cH:42][cH:43][cH:44][cH:45]1.[H-:17].[Mg+2:28].[O-:29][S:30](=[O:31])(=[O:32])[O-:33].[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[OH2:27].[c:1]1(-[c:7]2[cH:8][c:9]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:10][nH:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[cH:8][c:9]([CH2:12][OH:13])[cH:10][nH:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Mg+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1c[nH]c(-c2ccccc2)c1
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Name
|
|
Type
|
product
|
Smiles
|
OCc1c[nH]c(-c2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |